Boc-Val-Ala-PAB-PNP

Beschreibung

BenchChem offers high-quality Boc-Val-Ala-PAB-PNP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Val-Ala-PAB-PNP including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

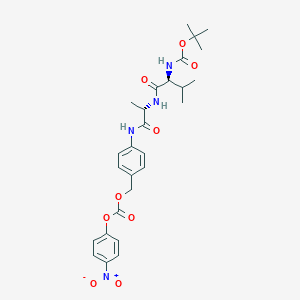

[4-[[(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O9/c1-16(2)22(30-25(34)40-27(4,5)6)24(33)28-17(3)23(32)29-19-9-7-18(8-10-19)15-38-26(35)39-21-13-11-20(12-14-21)31(36)37/h7-14,16-17,22H,15H2,1-6H3,(H,28,33)(H,29,32)(H,30,34)/t17-,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJUTVVCCBCEIY-JTSKRJEESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Boc-Val-Ala-PAB-PNP: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Boc-Val-Ala-PAB-PNP, a critical component in the field of antibody-drug conjugates (ADCs). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its mechanism of action, synthesis, and handling.

Introduction

Boc-Val-Ala-PAB-PNP is a cleavable linker used in the synthesis of ADCs.[1][2][3] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker plays a crucial role in the stability and efficacy of an ADC, ensuring that the cytotoxic payload remains attached to the antibody in circulation and is efficiently released at the target site.

The Boc-Val-Ala-PAB-PNP linker is designed to be stable in the bloodstream and to be selectively cleaved by enzymes present within tumor cells, thereby enabling the targeted release of the cytotoxic drug. This targeted approach minimizes off-target toxicity and enhances the therapeutic window of the drug.

Chemical Structure and Properties

The chemical structure of Boc-Val-Ala-PAB-PNP consists of four key components:

-

Boc (tert-Butyloxycarbonyl) protecting group: This group protects the N-terminus of the dipeptide, preventing unwanted reactions during synthesis and conjugation.

-

Val-Ala (Valine-Alanine) dipeptide: This dipeptide sequence is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.

-

PAB (p-aminobenzyl) self-immolative spacer: This spacer connects the dipeptide to the activation group and is designed to decompose spontaneously after the cleavage of the dipeptide, releasing the attached drug.

-

PNP (p-nitrophenyl) carbonate: This is a highly reactive leaving group that facilitates the conjugation of the linker to a hydroxyl or amino group on the cytotoxic payload.

Below is a visual representation of the chemical structure of Boc-Val-Ala-PAB-PNP.

Caption: Functional components of the Boc-Val-Ala-PAB-PNP linker.

Quantitative Chemical Data

The following table summarizes the key chemical properties of Boc-Val-Ala-PAB-PNP.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₇H₃₄N₄O₉ | [1] |

| Molecular Weight | 558.58 g/mol | [1] |

| CAS Number | 1884578-00-0 | [1] |

| Appearance | White to light yellow solid | [1] |

| Solubility | Soluble in DMSO (35 mg/mL) | [1] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic efficacy of an ADC utilizing the Boc-Val-Ala-PAB-PNP linker is dependent on a series of well-orchestrated events, beginning with the binding of the ADC to its target antigen on the surface of a cancer cell and culminating in the release of the cytotoxic payload inside the cell.

ADC Internalization and Trafficking

The signaling pathway for ADC action is initiated by the specific binding of the antibody component of the ADC to its cognate antigen on the tumor cell surface. This is followed by the internalization of the ADC-antigen complex, typically through endocytosis. The internalized vesicle then traffics to the lysosome, a cellular organelle containing a variety of degradative enzymes.

Caption: ADC internalization and payload release pathway.

Enzymatic Cleavage and Payload Release

Within the acidic environment of the lysosome, the Val-Ala dipeptide of the linker is recognized and cleaved by Cathepsin B. This enzymatic cleavage unmasks an amino group on the PAB spacer, initiating a spontaneous 1,6-elimination reaction. This self-immolative cascade results in the release of the unmodified cytotoxic payload, which can then exert its cell-killing effects.

Caption: Enzymatic cleavage and self-immolation cascade.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis, purification, and characterization of Boc-Val-Ala-PAB-PNP. These protocols are based on established chemical principles and procedures for similar molecules and should be adapted and optimized for specific laboratory conditions.

Synthesis of Boc-Val-Ala-PAB-PNP

The synthesis of Boc-Val-Ala-PAB-PNP is a multi-step process that involves the coupling of the protected dipeptide, Boc-Val-Ala-OH, with p-aminobenzyl alcohol (PAB-OH), followed by the activation of the resulting alcohol with p-nitrophenyl chloroformate.

Step 1: Synthesis of Boc-Val-Ala-PAB-OH

-

Dissolve Boc-Val-Ala-OH (1 equivalent) and p-aminobenzyl alcohol (1.1 equivalents) in an appropriate solvent such as N,N-dimethylformamide (DMF).

-

Add a coupling agent, such as HATU (1.1 equivalents), and a base, such as diisopropylethylamine (DIPEA) (2 equivalents), to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain Boc-Val-Ala-PAB-OH.

Step 2: Synthesis of Boc-Val-Ala-PAB-PNP

-

Dissolve Boc-Val-Ala-PAB-OH (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (B92270) (1.2 equivalents) followed by the dropwise addition of a solution of p-nitrophenyl chloroformate (1.2 equivalents) in the same solvent.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Boc-Val-Ala-PAB-PNP.

Caption: Synthetic workflow for Boc-Val-Ala-PAB-PNP.

Purification and Characterization

Purification by High-Performance Liquid Chromatography (HPLC)

-

System: Preparative reverse-phase HPLC

-

Column: C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: A linear gradient from 10% to 90% B over 30 minutes

-

Detection: UV at 220 nm and 254 nm

Characterization

The identity and purity of the synthesized Boc-Val-Ala-PAB-PNP should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the chemical structure and the presence of all expected protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Analytical HPLC: To determine the purity of the final product.

Conclusion

Boc-Val-Ala-PAB-PNP is a versatile and efficient cleavable linker that plays a pivotal role in the design and development of antibody-drug conjugates. Its key features, including the specific enzymatic cleavage site and the self-immolative spacer, enable the targeted delivery and controlled release of potent cytotoxic agents to tumor cells. A thorough understanding of its chemical properties, mechanism of action, and synthesis is essential for researchers and drug development professionals working to advance the field of targeted cancer therapy. This technical guide provides a foundational resource to support these efforts.

References

An In-depth Technical Guide on the Mechanism of Action of Boc-Val-Ala-PAB-PNP in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Boc-Val-Ala-PAB-PNP linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). We delve into its core mechanism of action, focusing on the enzymatic cleavage by cathepsin B, the subsequent self-immolative cascade of the p-aminobenzyl carbamate (B1207046) (PAB) spacer, and the ultimate release of a potent cytotoxic payload. This guide offers a comparative analysis of the Val-Ala dipeptide with the more traditional Val-Cit linker, presenting key quantitative data on cleavage kinetics and stability. Detailed experimental protocols for the synthesis, characterization, and evaluation of ADCs employing this linker system are provided to facilitate practical application in a research and development setting.

Introduction to ADC Linker Technology

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a pivotal component that dictates the overall efficacy and safety of the ADC. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently liberate the active payload upon internalization into the target cancer cell.

The Boc-Val-Ala-PAB-PNP construct is a cleavable linker system designed to meet these stringent requirements. It features a cathepsin B-labile Val-Ala dipeptide, a self-immolative PAB spacer, and a p-nitrophenol (PNP) group which serves as a convenient leaving group during the synthesis of the drug-linker conjugate. The Boc (tert-butyloxycarbonyl) group is a protecting group for the N-terminus of the dipeptide during synthesis.

Core Mechanism of Action

The mechanism of drug release from an ADC employing a Val-Ala-PAB linker is a sequential, multi-step process that occurs within the lysosomal compartment of the target cancer cell.

Cathepsin B-Mediated Cleavage of the Val-Ala Dipeptide

Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in various tumor types.[1][] The Val-Ala dipeptide sequence is a recognized substrate for cathepsin B.[1][] Upon internalization of the ADC into the target cell and its trafficking to the lysosome, cathepsin B catalyzes the hydrolysis of the amide bond between the alanine (B10760859) residue and the PAB spacer.[1][]

dot

Self-Immolation of the PAB Spacer

The cleavage of the Val-Ala dipeptide unmasks an amino group on the PAB spacer. This initiates a spontaneous and irreversible 1,6-elimination reaction, also known as self-immolation. This electronic cascade results in the release of the unmodified cytotoxic payload, carbon dioxide, and an aromatic byproduct. The efficiency of this self-immolation is crucial for the rapid and complete liberation of the drug.

dot

Quantitative Data Presentation

The selection of a dipeptide linker can significantly impact the properties of an ADC. The Val-Ala linker has emerged as a viable alternative to the more commonly used Val-Cit linker, primarily due to its lower hydrophobicity, which can mitigate aggregation issues, especially with high drug-to-antibody ratios (DARs).[1][3]

| Parameter | Val-Ala-PABC | Val-Cit-PABC | Reference |

| Cathepsin B Cleavage Kinetics | |||

| Km (µM) | 25.8 | 15.2 | |

| kcat (s⁻¹) | 1.2 | 1.8 | [4] |

| kcat/Km (M⁻¹s⁻¹) | 4.65 x 10⁴ | 1.18 x 10⁵ | [4] |

| Physicochemical Properties | |||

| Hydrophobicity | Lower | Higher | [1][3] |

| Tendency for Aggregation at high DAR | Lower | Higher | [1] |

| In Vitro Cytotoxicity (IC50) | |||

| Her2+ Cell Lines (e.g., N87, BT474) | 13-50 ng/mL (payload dependent) | Similar potency observed | |

| Plasma Stability | |||

| Human Plasma | High stability | High stability | [5][6] |

| Mouse Plasma | Susceptible to premature cleavage by carboxylesterase | Susceptible to premature cleavage by carboxylesterase | [6][7] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis, characterization, and evaluation of ADCs utilizing the Boc-Val-Ala-PAB-PNP linker.

Synthesis of a Drug-Linker Conjugate (e.g., with MMAE)

This protocol outlines the general steps for conjugating a payload, such as Monomethyl Auristatin E (MMAE), to the Boc-Val-Ala-PAB-PNP linker.

-

Reaction Setup: Dissolve Boc-Val-Ala-PAB-PNP and the amine-containing payload (e.g., MMAE) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the nucleophilic attack of the payload's amine on the p-nitrophenyl carbonate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and purify the resulting Boc-Val-Ala-PAB-Payload conjugate using column chromatography on silica (B1680970) gel.

-

Boc Deprotection: Remove the Boc protecting group using an acidic solution, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the final drug-linker ready for conjugation to the antibody.

Cathepsin B Cleavage Assay (Spectrophotometric)

This protocol is adapted for a PNP-containing substrate, allowing for the colorimetric detection of released p-nitrophenol.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer at the optimal pH for cathepsin B activity (typically pH 5.0-6.0), containing a reducing agent like dithiothreitol (B142953) (DTT).

-

Cathepsin B Solution: Prepare a stock solution of recombinant human cathepsin B in assay buffer.

-

Substrate Solution: Prepare a stock solution of Boc-Val-Ala-PAB-PNP in a suitable organic solvent (e.g., DMSO) and dilute to the desired final concentration in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the substrate solution to each well.

-

Initiate the reaction by adding the cathepsin B solution to the wells. Include a control with no enzyme.

-

Incubate the plate at 37°C.

-

Measure the absorbance at 405 nm at various time points to monitor the release of p-nitrophenolate.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of p-nitrophenol to convert absorbance values to the concentration of the released product.

-

Plot the concentration of released p-nitrophenol over time to determine the initial reaction velocity.

-

For kinetic parameter determination (Km and kcat), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

-

dot

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the potency of an ADC in killing target cancer cells.

-

Cell Seeding: Seed antigen-positive and antigen-negative cancer cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Treat the cells with the respective compounds for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values.

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.

-

Sample Preparation: Prepare the ADC sample in the HIC mobile phase A.

-

Chromatographic Separation: Inject the sample onto a HIC column. Use a gradient of decreasing salt concentration (e.g., ammonium (B1175870) sulfate) to elute the different drug-loaded species. Unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs.

-

Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

-

Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated based on the relative peak area of each species.[8][9]

Signaling Pathways Affected by Common Payloads

The cytotoxic payload released from the ADC ultimately determines the mechanism of cell death. A commonly used payload with Val-Ala linkers is MMAE, a potent tubulin inhibitor.

dot

Conclusion

The Boc-Val-Ala-PAB-PNP linker system represents a refined and effective platform for the development of next-generation ADCs. Its cathepsin B-cleavable dipeptide and self-immolative spacer ensure efficient and targeted release of cytotoxic payloads within tumor cells. The Val-Ala motif offers potential advantages in terms of reduced hydrophobicity and aggregation compared to the traditional Val-Cit linker, which can be beneficial for the development of ADCs with high drug loading. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers working to advance this promising class of cancer therapeutics. Careful consideration of the linker chemistry, coupled with rigorous in vitro and in vivo evaluation, is paramount to the successful clinical translation of novel ADCs.

References

- 1. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

Cathepsin B Cleavage of Valine-Alanine Peptide Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic cleavage of valine-alanine (Val-Ala) dipeptide linkers by Cathepsin B, a critical mechanism in the targeted delivery of therapeutic agents, particularly in the context of antibody-drug conjugates (ADCs). This document outlines the substrate specificity of Cathepsin B, the kinetics of Val-Ala linker cleavage, detailed experimental protocols for assessing linker stability and enzyme activity, and visual representations of the key pathways and mechanisms involved.

Introduction to Cathepsin B and Peptide Linkers in Drug Delivery

Cathepsin B is a lysosomal cysteine protease that plays a fundamental role in intracellular protein turnover.[1] Its enzymatic activity is often upregulated in various pathological conditions, including numerous cancers. This overexpression in tumor cells makes Cathepsin B an attractive target for designing drug delivery systems that enable site-specific release of cytotoxic payloads.[1][]

Peptide linkers are a cornerstone of modern ADC design, connecting a monoclonal antibody to a potent cytotoxic drug.[][3] These linkers are engineered to be stable in systemic circulation and to be selectively cleaved within the target tumor cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[3] Among the various peptide sequences utilized, the dipeptide Val-Ala has emerged as a significant linker due to its susceptibility to cleavage by Cathepsin B and its favorable physicochemical properties.[][5]

The Mechanism of Cathepsin B-Mediated Cleavage

Cathepsin B functions as both an endopeptidase and an exopeptidase, with its substrate specificity being largely dictated by the amino acid residues at the P2 and P1 positions relative to the scissile bond.[6] The enzyme's active site contains a catalytic dyad (Cys-His) and subsites (S pockets) that accommodate the amino acid side chains of the substrate. The S2 subsite of Cathepsin B shows a preference for hydrophobic residues, such as valine, while the S1 subsite also plays a crucial role in substrate recognition.[1][6]

The cleavage of a Val-Ala linker in an ADC typically occurs after the ADC has been internalized by a target cancer cell through receptor-mediated endocytosis and trafficked to the lysosome, where Cathepsin B is abundant and active in the acidic environment (pH 4.5-5.5).[1] The Valine residue of the dipeptide linker fits into the S2 subsite of Cathepsin B, and the enzyme then catalyzes the hydrolysis of the peptide bond between the alanine (B10760859) and the self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC). This cleavage initiates a cascade that leads to the release of the active cytotoxic drug within the tumor cell.[1][]

Quantitative Analysis of Dipeptide Linker Cleavage by Cathepsin B

The efficiency of linker cleavage by Cathepsin B is a critical parameter in ADC design. Kinetic parameters such as the Michaelis constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km) are used to quantify the enzyme's affinity for the substrate and its turnover rate. While direct kinetic parameters for the cleavage of full ADCs are not extensively published, studies using model substrates provide valuable insights into the relative cleavage efficiencies of different dipeptide linkers.

Table 1: Kinetic Parameters for Cathepsin B Cleavage of a Fluorogenic Val-Ala Linker

| Peptide Linker | Km (µM) | kcat (s⁻¹) |

| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |

Data sourced from a study utilizing a fluorogenic peptide substrate to determine kinetic constants.[1]

Table 2: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B

| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Notes |

| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | Considered the benchmark for efficient cleavage and stability.[1] |

| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Effectively cleaved, with the advantage of lower hydrophobicity, which can reduce ADC aggregation.[1][5] |

| Phe-Lys | ~30-fold faster than Val-Cit | Cathepsin B (isolated) | Rapidly cleaved by isolated Cathepsin B, but rates were identical to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes.[1] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of Cathepsin B-mediated cleavage of peptide linkers. Below are methodologies for conducting in vitro cleavage assays.

In Vitro Cathepsin B Cleavage Assay (Fluorometric Endpoint)

This protocol is suitable for screening multiple peptide linkers to identify their susceptibility to Cathepsin B cleavage.[1]

Objective: To determine the extent of cleavage of a fluorogenic peptide linker by recombinant human Cathepsin B.

Materials:

-

Recombinant Human Cathepsin B

-

Peptide linker conjugated to a fluorophore (e.g., AMC or AFC)

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

-

Cathepsin B Inhibitor (e.g., CA-074) for negative control

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare the Assay Buffer and Activation Buffer.

-

Enzyme Activation: Dilute recombinant Cathepsin B to the desired concentration (e.g., 10-50 nM) in Activation Buffer and incubate for 15 minutes at room temperature.

-

Substrate Preparation: Prepare stock solutions of the peptide linker substrates in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration (e.g., 10-50 µM) in Assay Buffer.

-

Assay Setup (in 96-well plate):

-

Test Wells: 50 µL of activated Cathepsin B solution + 50 µL of peptide linker substrate solution.

-

Negative Control Wells: 50 µL of pre-incubated activated Cathepsin B and inhibitor solution + 50 µL of peptide linker substrate solution.

-

Blank (Substrate Only) Wells: 50 µL of Activation Buffer + 50 µL of peptide linker substrate solution.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes), ensuring the reaction is within the linear range.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: Subtract the fluorescence of the blank wells from the test and control wells to determine the net fluorescence signal, which is proportional to the amount of cleaved substrate.

Kinetic Assay for Determining Km and kcat (Fluorometric)

This protocol is designed to determine the kinetic constants for the cleavage of a peptide linker by Cathepsin B.[1]

Objective: To determine the Km and kcat of Cathepsin B for a specific peptide linker.

Materials: Same as Protocol 4.1.

Procedure:

-

Reagent Preparation: Prepare reagents as described in Protocol 4.1.

-

Substrate Dilution Series: Prepare a serial dilution of the peptide linker substrate in Assay Buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.

-

Assay Setup: Add 50 µL of activated Cathepsin B solution to the appropriate wells of a 96-well plate.

-

Reaction Initiation and Measurement: Add 50 µL of each concentration of the peptide linker substrate to the wells containing the enzyme. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and begin kinetic measurements, recording fluorescence at regular intervals.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence versus time plot for each substrate concentration.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

-

Visualizing Key Pathways and Mechanisms

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the critical workflows and molecular interactions involved in Cathepsin B-mediated cleavage of Val-Ala linkers.

Caption: ADC internalization and payload release pathway.

References

The Pivotal Role of the p-Nitrophenyl Group in Antibody-Drug Conjugate Conjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic design of antibody-drug conjugates (ADCs) hinges on the precise and stable linkage of a potent cytotoxic payload to a monoclonal antibody. The choice of activation chemistry for the linker-payload moiety is a critical determinant of the ADC's therapeutic index, influencing its stability, efficacy, and manufacturability. Among the various activation strategies, the use of the p-nitrophenyl (PNP) group, particularly in the form of p-nitrophenyl esters and carbonates, has emerged as a robust and versatile method. This technical guide provides an in-depth exploration of the function of the PNP group in ADC conjugation, complete with experimental protocols, quantitative data, and workflow visualizations to empower researchers in the rational design of next-generation ADCs.

The Core Function of the p-Nitrophenyl Group: An Excellent Leaving Group

The primary role of the p-nitrophenyl group in ADC linker chemistry is to function as an efficient leaving group, thereby activating a carboxylic acid or a carbonate for nucleophilic attack. This activation is crucial for the formation of a stable amide or carbamate (B1207046) bond between the linker and the payload, a critical step in the synthesis of the drug-linker construct.

The efficacy of the p-nitrophenoxy moiety as a leaving group is attributed to the strong electron-withdrawing nature of the nitro group (-NO₂) in the para position of the phenyl ring. This inductive effect polarizes the carbonyl carbon of the ester or carbonate, rendering it highly electrophilic and susceptible to attack by a nucleophile, typically a primary or secondary amine on the cytotoxic drug. Upon nucleophilic attack, the p-nitrophenoxide anion is displaced. This anion is a relatively weak base and is stabilized by resonance, making it an excellent leaving group and driving the conjugation reaction forward under mild conditions.

Application in Linker Synthesis: The MC-Val-Cit-PABC-PNP Linker

A prime example of the PNP group's application is in the synthesis of the widely used Maleimido-caproyl-Valine-Citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PABC) linker. In the final step of synthesizing the drug-linker complex, a PNP carbonate is often employed to attach the PABC self-immolative spacer to the payload.

Experimental Protocols

Protocol 1: Synthesis of a Drug-Linker using a PNP-Activated Precursor (e.g., MC-Val-Cit-PABC-PNP)

This protocol outlines the coupling of a drug containing a primary amine to the MC-Val-Cit-PABC-PNP linker.

Materials:

-

MC-Val-Cit-PABC-PNP

-

Amine-containing cytotoxic drug (e.g., MMAE)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

Procedure:

-

Dissolve the amine-containing drug (1.0 equivalent) and MC-Val-Cit-PABC-PNP (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.

-

Stir the reaction at room temperature and monitor its progress by HPLC until the starting materials are consumed.

-

Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain the desired drug-linker conjugate.

-

Lyophilize the pure fractions to yield the final product as a solid.

Protocol 2: Cysteine-Based Antibody Conjugation

This protocol describes the conjugation of a maleimide-containing drug-linker (prepared as in Protocol 1) to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Maleimide-activated drug-linker (e.g., MC-Val-Cit-PABC-MMAE)

-

N-acetylcysteine or Cysteine to quench the reaction

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Antibody Reduction:

-

To the antibody solution, add a calculated amount of reducing agent (e.g., TCEP) to achieve the desired level of disulfide bond reduction for the target Drug-to-Antibody Ratio (DAR). A molar excess of 2-5 fold of TCEP per disulfide bond is a common starting point.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Remove excess reducing agent using a desalting column or tangential flow filtration (TFF), exchanging the buffer to a conjugation buffer (e.g., PBS with EDTA, pH 7.2).

-

-

Conjugation:

-

Add the maleimide-activated drug-linker (typically in a slight molar excess over the available thiol groups) to the reduced antibody solution.

-

Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing.

-

-

Quenching:

-

Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.

-

-

Purification:

-

Purify the resulting ADC using SEC or TFF to remove unconjugated drug-linker, quenching reagent, and other impurities.

-

-

Characterization:

-

Characterize the purified ADC for DAR, purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

-

Quantitative Data Presentation

The efficiency of conjugation and the stability of the resulting ADC are critical parameters. The following tables summarize representative quantitative data.

| Parameter | PNP-activated Linker | NHS-activated Linker | Reference |

| Conjugation Efficiency | >95% | ~90-95% | [1] |

| Average DAR (cysteine) | 3.5 - 4.5 | 3.5 - 4.5 | [1][2] |

| Reaction Time | 1-4 hours | 1-4 hours | [1] |

Table 1: Comparison of Conjugation Parameters for PNP- and NHS-activated Linkers.

| Time Point | % Intact ADC (Val-Cit-PABC Linker in Rat Plasma) | Reference |

| 0 hours | 100% | [2] |

| 24 hours | ~85% | [2] |

| 48 hours | ~70% | [2] |

| 7 days | ~25% | [2] |

Table 2: In Vitro Plasma Stability of an ADC with a Val-Cit-PABC Linker. [2]

Signaling Pathways and Experimental Workflows

Upon internalization into the target cancer cell, ADCs constructed with cleavable linkers like MC-Val-Cit-PABC-MMAE release their payload within the lysosome.

The released payload, for instance, MMAE, then diffuses into the cytoplasm and binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

The overall workflow for the production and characterization of an ADC using a PNP-activated linker can be visualized as follows:

Conclusion

The p-nitrophenyl group plays a fundamental and enabling role in the synthesis of drug-linker constructs for ADC development. Its properties as an excellent leaving group facilitate efficient and high-yield conjugation reactions under mild conditions. The use of PNP-activated linkers, exemplified by the MC-Val-Cit-PABC-PNP system, has become a cornerstone in the construction of clinically relevant ADCs. A thorough understanding of the chemistry, combined with robust experimental protocols and characterization methods, is essential for the successful development of next-generation ADCs with improved therapeutic indices. This guide provides a solid foundation for researchers to leverage the advantages of PNP chemistry in their ADC programs.

References

An In-depth Technical Guide to Boc Protecting Group Removal in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS), primarily for the temporary protection of the α-amino group of amino acids.[1][2] Its widespread use is due to its stability under various conditions and its straightforward removal with acid.[3][4] This guide provides a detailed examination of the mechanisms, reagents, and protocols for Boc group removal, addressing common challenges and strategies for ensuring high-purity peptide products.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-labile process, most commonly achieved using trifluoroacetic acid (TFA).[2] The deprotection proceeds through a well-understood acid-catalyzed elimination mechanism involving four key steps:[3][5]

-

Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA.[2][3]

-

Carbocation Formation: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond. This step generates a stable tertiary tert-butyl carbocation and a carbamic acid intermediate.[3][5]

-

Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[2][5] This is an important consideration for reaction setup, as pressure can build; reactions should not be performed in a closed system.[5]

-

Amine Salt Formation: The newly liberated α-amino group is then protonated by the excess acid in the reaction mixture, forming an amine salt (e.g., a trifluoroacetate (B77799) salt).[1][5] This salt must be neutralized in a subsequent step to allow the free amine to participate in the next coupling reaction.[1]

References

In-Depth Technical Guide: Solubility and Stability of Boc-Val-Ala-PAB-PNP

This technical guide provides a comprehensive overview of the solubility and stability of the cleavable antibody-drug conjugate (ADC) linker, Boc-Val-Ala-PAB-PNP. The information is intended for researchers, scientists, and professionals involved in drug development and bioconjugation.

Core Compound Properties

Boc-Val-Ala-PAB-PNP is a key component in the construction of ADCs. It comprises a Boc-protected dipeptide (Val-Ala) sequence, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group for conjugation to amine-bearing payloads. The Val-Ala linker is designed for selective cleavage by Cathepsin B, an enzyme commonly found in the lysosomal compartment of cells, ensuring targeted payload release.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the solubility and stability of Boc-Val-Ala-PAB-PNP.

Table 1: Solubility Data

| Solvent | Concentration | Molar Concentration | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 35 mg/mL[1] | 62.66 mM[1] | Ultrasonic assistance may be required. | Hygroscopic DMSO can negatively impact solubility; use of newly opened DMSO is recommended.[1] |

| Water | Insoluble | - | - | Data for the similar compound Boc-Val-Cit-PAB-PNP suggests insolubility in water.[2] |

| Ethanol | 60 mg/mL | - | - | Data for the similar compound Boc-Val-Cit-PAB-PNP.[2] |

Table 2: Stability and Storage Recommendations

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C[1][3] | 3 years[1] | Store in a dry environment. |

| Solid Powder | 4°C[1] | 2 years[1] | |

| In Solvent | -80°C[1] | 6 months[1] | Aliquot to prevent repeated freeze-thaw cycles.[1] |

| In Solvent | -20°C[1] | 1 month[1] | Aliquot to prevent repeated freeze-thaw cycles.[1] |

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a general procedure for determining the solubility of Boc-Val-Ala-PAB-PNP in various solvents.

-

Materials:

-

Boc-Val-Ala-PAB-PNP powder

-

Selected solvents (e.g., DMSO, Ethanol, Water, PBS)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

-

Procedure:

-

Prepare saturated solutions by adding an excess of Boc-Val-Ala-PAB-PNP to a known volume of each solvent.

-

Vortex the samples for 2 minutes to facilitate dissolution.

-

Place the samples in an ultrasonic bath for 30 minutes.

-

Equilibrate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and prepare a series of dilutions.

-

Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method with a standard curve.

-

Protocol 2: Stability Assessment in Solution

This protocol describes a general method for evaluating the stability of Boc-Val-Ala-PAB-PNP in a chosen solvent over time.

-

Materials:

-

Stock solution of Boc-Val-Ala-PAB-PNP in the desired solvent

-

Temperature-controlled incubators

-

HPLC system

-

-

Procedure:

-

Prepare a stock solution of known concentration (e.g., 1 mg/mL in DMSO).

-

Aliquot the solution into multiple vials.

-

Store the vials at different temperatures (e.g., -20°C, 4°C, 25°C).

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each temperature.

-

Analyze the sample by HPLC to determine the percentage of the parent compound remaining and to identify any degradation products.

-

Plot the percentage of intact Boc-Val-Ala-PAB-PNP against time for each storage condition to determine its stability profile.

-

Visualizations

ADC Linker Cleavage Pathway

The following diagram illustrates the enzymatic cleavage of the Val-Ala linker by Cathepsin B, leading to the release of the cytotoxic payload.

References

An In-depth Technical Guide to Boc-Val-Ala-PAB-PNP in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Boc-Val-Ala-PAB-PNP linker, a critical component in the development of targeted cancer therapies, particularly Antibody-Drug Conjugates (ADCs). We will delve into its core mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize complex processes through diagrams.

Introduction: The Role of Cleavable Linkers in Targeted Cancer Therapy

The landscape of cancer treatment is continually evolving, with a significant shift towards targeted therapies that can selectively eradicate tumor cells while minimizing damage to healthy tissues. Antibody-Drug Conjugates (ADCs) represent a cornerstone of this approach. An ADC consists of a monoclonal antibody that recognizes a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.

The linker is a pivotal element that dictates the stability, efficacy, and safety of an ADC. Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload under specific conditions prevalent in the tumor microenvironment or within cancer cells. Boc-Val-Ala-PAB-PNP is a protease-cleavable linker that leverages the enzymatic activity of cathepsin B, a lysosomal protease often overexpressed in various cancer types, to trigger drug release.[][2]

Core Concepts of Boc-Val-Ala-PAB-PNP

2.1. Chemical Structure and Components

Boc-Val-Ala-PAB-PNP is a multi-component linker with distinct functionalities:

-

Boc (tert-Butyloxycarbonyl): A protecting group for the N-terminus of the dipeptide. It is typically removed during the synthesis of the final ADC.[3]

-

Val-Ala (Valine-Alanine): A dipeptide sequence that serves as the recognition site for cathepsin B.[][4] The cleavage of the peptide bond between alanine (B10760859) and the subsequent p-aminobenzyl (PAB) group by cathepsin B is the initiating step for drug release.[4]

-

PAB (p-Aminobenzyl): A self-immolative spacer. Once the Val-Ala dipeptide is cleaved, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the conjugated drug in its active form.

-

PNP (p-Nitrophenyl): An activated leaving group (in the form of p-nitrophenyl carbonate) that facilitates the conjugation of the linker to an amine-containing cytotoxic payload.[4]

2.2. Mechanism of Action: Cathepsin B-Mediated Drug Release

The targeted drug delivery and release mechanism involving a Val-Ala linker can be summarized in the following steps:

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the linker ensuring the payload remains attached to the antibody, minimizing systemic toxicity. The antibody component directs the ADC to tumor cells expressing the target antigen.

-

Internalization: Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically via endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes, including cathepsin B.

-

Enzymatic Cleavage: Within the lysosome, the high concentration of active cathepsin B recognizes and cleaves the Val-Ala dipeptide sequence of the linker.[][4]

-

Self-Immolation and Payload Release: The cleavage of the peptide bond triggers the self-immolation of the PAB spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.

-

Induction of Cell Death: The released cytotoxic drug can then exert its cell-killing effects, for instance, by interfering with DNA replication or microtubule dynamics, ultimately leading to apoptosis of the cancer cell.

Diagram: Mechanism of Action of an ADC with a Cathepsin B-Cleavable Val-Ala Linker

Caption: Workflow of ADC targeting, internalization, and payload release.

Quantitative Data Presentation

The efficacy and specificity of an ADC are determined through various quantitative assays. The following tables provide an illustrative summary of the types of data generated during the preclinical evaluation of ADCs utilizing protease-cleavable linkers like Val-Ala.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Target Antigen Expression | ADC Construct | Payload | Illustrative IC50 (nM) |

| Cell Line A | High | Anti-Target-Val-Ala-Payload | MMAE | 2.2 |

| Cell Line B | Low/Negative | Anti-Target-Val-Ala-Payload | MMAE | >1000 |

| Cell Line A | High | Non-Targeting-IgG-Val-Ala-Payload | MMAE | >1000 |

Data is representative and intended for illustrative purposes.

Table 2: Linker Stability and Cleavage Kinetics

| Condition | Linker | Half-life (t1/2) |

| Human Plasma (in vitro) | Val-Ala | > 7 days |

| Human Plasma (in vitro) | Val-Cit | > 7 days |

| Lysosomal Extract (pH 5.5) with Cathepsin B | Val-Ala | < 1 hour |

| Lysosomal Extract (pH 5.5) with Cathepsin B | Val-Cit | < 1 hour |

This table illustrates the desired characteristics of high plasma stability and rapid cleavage in a lysosomal environment.[5]

Experimental Protocols

Detailed and reproducible protocols are crucial for the evaluation of ADCs. Below are methodologies for key in vitro assays.

4.1. In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) and specificity of an ADC on antigen-positive versus antigen-negative cancer cell lines.[6][7]

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

ADC constructs (experimental and control)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Protocol:

-

Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC constructs (e.g., from 0.01 nM to 1000 nM) in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period that allows for ADC internalization, processing, and induction of cell death (typically 72-120 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the readings of the treated wells to the untreated control wells to determine the percentage of cell viability. Plot the viability against the logarithm of the ADC concentration and fit a dose-response curve to calculate the IC50 value.

4.2. Cathepsin B-Mediated Cleavage Assay

Objective: To quantify the rate and extent of payload release from an ADC in the presence of purified cathepsin B.[8][9]

Materials:

-

ADC construct

-

Purified human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

HPLC or LC-MS system

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC construct (at a final concentration of e.g., 10 µM) with the assay buffer.

-

Initiate Cleavage: Add purified cathepsin B to the reaction mixture to initiate the cleavage reaction. Maintain the reaction at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to the cold quenching solution. This will stop the enzymatic activity.

-

Analysis: Analyze the samples by RP-HPLC or LC-MS to separate and quantify the intact ADC, the cleaved payload, and any intermediates.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.

Diagram: Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Step-by-step workflow for determining ADC cytotoxicity.

Conclusion

The Boc-Val-Ala-PAB-PNP linker and its analogues are integral tools in the advancement of targeted cancer therapies. Their design, which leverages the specific enzymatic activity within cancer cells, allows for the development of ADCs with a wide therapeutic window. A thorough understanding of their mechanism and the application of rigorous in vitro evaluation protocols are essential for the successful translation of these promising therapeutic candidates from the laboratory to the clinic. The methodologies and data presented in this guide provide a framework for researchers and drug developers working to harness the potential of protease-cleavable linkers in the fight against cancer.

References

- 2. mdpi.com [mdpi.com]

- 3. Boc-Val-Ala-PAB, ADC linker, 1884577-99-4 | BroadPharm [broadpharm.com]

- 4. Boc-Val-Ala-PAB-PNP, ADC linker, 1884578-00-0 | BroadPharm [broadpharm.com]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker, which connects the antibody to the payload, is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the ADC. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. This targeted drug release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicities.[][2]

This technical guide provides a comprehensive overview of the core principles of cleavable linkers used in ADCs. It delves into the different types of cleavable linkers, their mechanisms of action, quantitative comparisons of their performance, and detailed experimental protocols for their evaluation.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers can be broadly categorized based on their mechanism of cleavage. The most common types are chemically-labile linkers (acid-labile and reducible) and enzyme-labile linkers.[3][4]

Chemically Cleavable Linkers

These linkers exploit the unique chemical environment of tumors or intracellular compartments.

-

Hydrazone Linkers (Acid-Labile): Hydrazone linkers are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0) following internalization of the ADC into the target cell.[4][5][6] This pH-dependent cleavage releases the payload inside the cell. The first-generation ADC, gemtuzumab ozogamicin (B1678132) (Mylotarg®), utilized a hydrazone linker.[7] However, some hydrazone linkers have shown susceptibility to hydrolysis in plasma, leading to premature drug release.[7]

-

Disulfide Linkers (Reducible): Disulfide linkers leverage the significant difference in glutathione (B108866) (GSH) concentration between the extracellular space (approximately 5 µM) and the intracellular cytoplasm (1-10 mM).[8][9] The disulfide bond in the linker remains stable in the bloodstream but is rapidly reduced by intracellular GSH, leading to the release of the payload inside the cancer cell.[9][10] The steric hindrance around the disulfide bond can be modified to modulate the stability and release kinetics of the linker.[11]

Enzyme-Cleavable Linkers

These linkers are designed to be substrates for specific enzymes that are highly expressed in tumor tissues or within the lysosomes of cancer cells.

-

Peptide Linkers: Peptide linkers are the most common type of enzyme-cleavable linker.[12] They are typically composed of a short peptide sequence that is recognized and cleaved by lysosomal proteases, such as cathepsin B.[4][13] The dipeptide valine-citrulline (Val-Cit) is a widely used and highly successful peptide linker due to its high stability in plasma and efficient cleavage by cathepsin B.[3][12] Upon cleavage of the peptide, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often employed to ensure the release of the unmodified payload.[14] Other peptide sequences, such as valine-alanine (Val-Ala) and tetrapeptides like glycine-glycine-phenylalanine-glycine (Gly-Gly-Phe-Gly), have also been successfully used in approved ADCs.[3][15]

-

β-Glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the lysosomal compartment and is also overexpressed in the microenvironment of some tumors.[16][][18] β-glucuronide linkers are highly hydrophilic, which can help to reduce the aggregation of ADCs, particularly those with hydrophobic payloads.[16][18] They have demonstrated excellent plasma stability and have been used to deliver a variety of payloads, including auristatins and doxorubicin (B1662922) derivatives.[2][16]

Quantitative Comparison of Cleavable Linkers

The selection of a cleavable linker is a critical decision in ADC design and is often guided by a balance between plasma stability and efficient payload release at the target site. The following tables summarize key quantitative data for different cleavable linkers.

Table 1: Plasma Stability of Cleavable Linkers

| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value | Reference(s) |

| Hydrazone | Phenylketone-derived | Not Specified | Human and Mouse | Half-life (t1/2) | ~2 days | [7] |

| Acyl hydrazone | Gemtuzumab ozogamicin | Human | Hydrolysis after 24h at pH 7.4 | 6% | [19] | |

| Disulfide | SPDB | anti-CD22-DM4 | Rat | Half-life (t1/2) | ~9 days | [20] |

| Unhindered maytansinoid | V205C-DM1 | Mouse | % Drug Loss after 1 day | ~50% | [20] | |

| Peptide | Val-Cit | Trastuzumab-vc-MMAE | Rat | Free MMAE after 6 days | 2.5% | [21] |

| Val-Cit | Not Specified | Mouse | Half-life (t1/2) | >100 hours | [6] | |

| β-Glucuronide | Glucuronide-MMAF | cAC10-MMAF | Rat | Half-life (t1/2) | 81 days (extrapolated) | [2] |

Table 2: In Vitro Cytotoxicity of ADCs with Cleavable Linkers

| Linker Type | ADC | Cell Line | IC50 | Reference(s) |

| Peptide | anti-Trop2-AsnAsn-MMAE | NCI-H292 (high Trop2) | 0.01 µg/mL | [22] |

| anti-Trop2-ValCit-MMAE | NCI-H292 (high Trop2) | 0.01 µg/mL | [22] | |

| anti-Trop2-AsnAsn-MMAE | MDA-MB-231 (low Trop2) | 0.18 µg/mL | [22] | |

| anti-Trop2-ValCit-MMAE | MDA-MB-231 (low Trop2) | 0.30 µg/mL | [22] | |

| β-Glucuronide | cAC10-β-glucuronide-MMAE | Karpas 299 (CD30+) | 10 ng/mL | [2] |

Signaling Pathways and Experimental Workflows

The ultimate goal of an ADC with a cleavable linker is to deliver the payload to its intracellular target to induce cell death. The following diagrams illustrate the general mechanism of action of ADCs and the signaling pathways affected by common payloads.

Caption: General mechanism of action of ADCs with cleavable linkers.

Caption: Signaling pathway of MMAE leading to apoptosis.

Caption: Signaling pathway of Calicheamicin leading to DNA damage and apoptosis.[23][24]

Caption: Signaling pathways of Doxorubicin leading to apoptosis.[3][12][25][26]

The Bystander Effect

A significant advantage of many ADCs with cleavable linkers is their ability to induce a "bystander effect."[3][23] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills neighboring antigen-negative tumor cells.[3][24] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[3] The efficiency of the bystander effect is influenced by the properties of the payload (e.g., hydrophobicity, charge) and the efficiency of its release.[3][23]

Caption: Experimental workflow for assessing the bystander effect in vitro.[27]

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and evaluation of ADCs with cleavable linkers.

Synthesis of a Val-Cit-PABC-Payload Linker

This protocol provides a general overview of the synthesis of a commonly used peptide linker-payload construct.

Materials:

-

Fmoc-Val-Cit-PABC-PNP

-

Payload with a free amine group (e.g., MMAE)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PABC-PNP in DMF. Add piperidine (20% v/v) and stir at room temperature for 1-2 hours to remove the Fmoc protecting group. Monitor the reaction by TLC or LC-MS.

-

Payload Coupling: To the deprotected linker solution, add the payload and DIPEA. Stir the reaction mixture at room temperature overnight.

-

Purification: Purify the crude product by reverse-phase HPLC to obtain the pure Val-Cit-PABC-payload construct.

-

Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Conjugation of Linker-Payload to a Monoclonal Antibody

This protocol describes the conjugation of a linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Linker-payload with a maleimide (B117702) group

-

Quenching reagent (e.g., N-acetylcysteine)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Antibody Reduction: Add a molar excess of TCEP or DTT to the mAb solution to reduce the interchain disulfide bonds. Incubate at 37°C for 30-60 minutes.

-

Purification of Reduced mAb: Remove the reducing agent using a desalting column equilibrated with PBS.

-

Conjugation: Immediately add a molar excess of the maleimide-functionalized linker-payload to the reduced mAb. Incubate on ice or at room temperature for 1-2 hours.

-

Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

Purification of ADC: Purify the ADC from unconjugated linker-payload and other small molecules using a desalting column or size-exclusion chromatography.

-

Characterization: Determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or LC-MS.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring the amount of released payload over time.[14][28][29]

Materials:

-

ADC

-

Human or animal plasma

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the ADC in plasma at a defined concentration at 37°C.

-

Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), aliquot a portion of the plasma sample.

-

Sample Preparation: Precipitate the plasma proteins with a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the released payload.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

-

Data Analysis: Plot the concentration of the released payload versus time to determine the stability of the ADC and calculate its half-life in plasma.

In Vitro Cytotoxicity Assay (IC50 Determination)

This assay determines the potency of the ADC against cancer cell lines.[4][8][13][27]

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

ADC and unconjugated antibody

-

Cell culture medium and supplements

-

96-well plates

-

MTT or other cell viability reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC and the unconjugated antibody as a control. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for 72-120 hours.

-

Cell Viability Assay: Add the MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a non-linear regression model.

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a preclinical animal model.[]

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line

-

ADC, vehicle control, and potentially a positive control ADC

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant the human cancer cells into the flank of the immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups. Administer the ADC, vehicle control, and any other control agents via an appropriate route (e.g., intravenous).

-

Monitoring: Measure the tumor volume and body weight of the mice 2-3 times per week.

-

Study Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specified duration.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy of the ADC.

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and release of potent cytotoxic payloads to cancer cells. The choice of linker is a critical parameter that must be carefully optimized to achieve the desired balance of stability, release kinetics, and overall therapeutic index. A thorough understanding of the different types of cleavable linkers, their mechanisms of action, and the experimental methods for their evaluation is essential for the successful development of next-generation ADCs with improved efficacy and safety profiles.

References

- 2. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 5. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Novel insights on the DNA interaction of calicheamicin γ1I | Semantic Scholar [semanticscholar.org]

- 10. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 11. njbio.com [njbio.com]

- 12. e-century.us [e-century.us]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 18. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]

- 19. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 20. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. adcreview.com [adcreview.com]

- 24. Calicheamicin - Wikipedia [en.wikipedia.org]

- 25. karger.com [karger.com]

- 26. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

Application Notes and Protocols for Boc-Val-Ala-PAB-PNP ADC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides a detailed protocol for the synthesis of a cleavable linker, Boc-Val-Ala-PAB-PNP, and its subsequent conjugation to a cytotoxic payload and an antibody.

The Boc-Val-Ala-PAB-PNP linker is a protease-cleavable linker designed for selective release of the cytotoxic payload within the lysosomal compartment of target cancer cells. It comprises four key components:

-

Boc (tert-butyloxycarbonyl): A protecting group for the N-terminus of the dipeptide, preventing unwanted side reactions during synthesis.

-

Val-Ala (Valine-Alanine): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, undergoes a 1,6-elimination to release the unmodified payload.

-

PNP (p-nitrophenyl carbonate): An activated carbonate that facilitates the efficient conjugation of the linker to an amine-containing cytotoxic drug.

These application notes will guide researchers through the multi-step synthesis of the Boc-Val-Ala-PAB-PNP linker, its conjugation to a model cytotoxic agent (Monomethyl Auristatin E - MMAE), and the final conjugation to a monoclonal antibody to generate a potent and specific ADC.

Data Presentation

The following tables summarize the expected quantitative data for each major step of the synthesis and conjugation process. These values are representative and may vary depending on the specific reaction conditions and purification methods employed.

Table 1: Synthesis of Boc-Val-Ala-PAB-PNP Linker

| Step | Reactants | Key Reagents | Typical Yield (%) | Purity (%) (by HPLC) |

| 1. Boc-Val-Ala-OH Synthesis | Boc-Val-OH, H-Ala-OMe | EDC, HOBt, LiOH | 85 - 95 | >95 |

| 2. Boc-Val-Ala-PAB-OH Synthesis | Boc-Val-Ala-OH, p-aminobenzyl alcohol | EDC, HOBt | 70 - 85 | >95 |

| 3. Boc-Val-Ala-PAB-PNP Synthesis | Boc-Val-Ala-PAB-OH, p-nitrophenyl chloroformate | Pyridine (B92270) or DIEA | 60 - 75 | >98 |

Table 2: ADC Synthesis and Characterization

| Step | Reactants | Key Reagents | Typical Drug-to-Antibody Ratio (DAR) | ADC Purity (%) (by SEC-HPLC) |

| 1. Linker-Payload Conjugation | Boc-Val-Ala-PAB-PNP, MMAE | DIEA | N/A | >95 |

| 2. Boc Deprotection | Boc-Val-Ala-PAB-MMAE | Trifluoroacetic Acid (TFA) | N/A | >95 |

| 3. Antibody-Drug Conjugation | Thiolated Monoclonal Antibody, Val-Ala-PAB-MMAE | - | 3.5 - 4.5 | >95 |

Experimental Protocols

I. Synthesis of Boc-Val-Ala-PAB-PNP Linker

This section details the three-step synthesis of the Boc-Val-Ala-PAB-PNP linker.

Step 1: Synthesis of Boc-Val-Ala-OH

-

Dissolution: Dissolve Boc-Val-OH (1.0 eq) and H-Ala-OMe (1.1 eq) in anhydrous Dichloromethane (DCM).

-

Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Saponification: Dissolve the resulting crude ester in a mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Purification: Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Boc-Val-Ala-OH as a white solid.

Step 2: Synthesis of Boc-Val-Ala-PAB-OH

-

Dissolution: Dissolve Boc-Val-Ala-OH (1.0 eq) and p-aminobenzyl alcohol (1.1 eq) in anhydrous DMF.

-

Coupling Agent Addition: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Dilute the reaction mixture with Ethyl Acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in DCM to obtain Boc-Val-Ala-PAB-OH.

Step 3: Synthesis of Boc-Val-Ala-PAB-PNP

-

Dissolution: Dissolve Boc-Val-Ala-PAB-OH (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Base Addition: Add pyridine (1.5 eq) or Diisopropylethylamine (DIEA) (1.5 eq) to the solution.

-

Activation: Slowly add a solution of p-nitrophenyl chloroformate (1.2 eq) in anhydrous DCM.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of Ethyl Acetate in Hexane to yield Boc-Val-Ala-PAB-PNP as a pale yellow solid.

II. Synthesis of the Antibody-Drug Conjugate

This section outlines the conjugation of the linker to the payload and the subsequent attachment to the antibody.

Step 1: Conjugation of Linker to MMAE (Drug Loading)

-

Dissolution: Dissolve Boc-Val-Ala-PAB-PNP (1.1 eq) and MMAE (1.0 eq) in anhydrous DMF.

-

Base Addition: Add DIEA (3.0 eq) to the solution.

-

Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by LC-MS until the starting material is consumed.

-

Purification: Purify the resulting Boc-Val-Ala-PAB-MMAE conjugate by preparative RP-HPLC.

Step 2: Boc Deprotection of the Linker-Payload Conjugate

-

Dissolution: Dissolve the purified Boc-Val-Ala-PAB-MMAE in a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM.

-

Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. Co-evaporate with toluene (B28343) to ensure complete removal of residual acid. The resulting Val-Ala-PAB-MMAE TFA salt is typically used in the next step without further purification.

Step 3: Conjugation to a Thiol-Modified Antibody

This protocol assumes the availability of a monoclonal antibody with accessible thiol groups, either through reduction of interchain disulfides or through engineered cysteine residues.

-

Antibody Preparation: Reduce the monoclonal antibody in a suitable buffer (e.g., PBS with EDTA) using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose the thiol groups. The amount of reducing agent should be optimized to achieve the desired number of free thiols per antibody.

-